molecular formula C5H10O<br>C5H10O<br>CH3(CH2)3CHO B050692 Valeraldehyde CAS No. 110-62-3

Valeraldehyde

Cat. No.: B050692
CAS No.: 110-62-3
M. Wt: 86.13 g/mol
InChI Key: HGBOYTHUEUWSSQ-UHFFFAOYSA-N
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Description

Valeraldehyde (pentanal, C₅H₁₀O, CAS 110-62-3) is a straight-chain aldehyde with a molecular weight of 86.13 g/mol. It is a colorless liquid with a pungent odor, widely used in fragrance production, resin chemistry, and rubber accelerators . As a key feedstock in hydroformylation reactions, it serves as a precursor for 2-propylheptanol, a component in eco-friendly plasticizers . This compound is also detected in food systems, such as heat-treated camel milk and fried mackerel, contributing to aroma profiles .

Scientific Research Applications

Food Industry

  • Flavoring Agent : Valeraldehyde is widely used as a flavor enhancer in food products due to its fruity aroma. It is particularly effective in enhancing the taste of baked goods, candies, and beverages.
  • Case Study : A study conducted on flavor compounds highlighted that this compound significantly improved the sensory attributes of various food products, leading to increased consumer preference .

Pharmaceutical Industry

  • Intermediate in Drug Synthesis : this compound serves as a key intermediate in the synthesis of various pharmaceuticals, including sedatives and anti-anxiety medications.
  • Research Findings : Research indicates that this compound derivatives exhibit promising biological activity, making them potential candidates for drug development .

Polymer Industry

  • Plasticizers and Resins : this compound is utilized in producing plasticizers and resins, enhancing flexibility and durability in materials such as PVC.
  • Impact Study : An analysis showed that incorporating this compound into polymer formulations improved mechanical properties without compromising thermal stability .

Air Quality Monitoring

This compound is monitored as a volatile organic compound (VOC) due to its presence in urban air pollution. Its levels can indicate the effectiveness of air quality regulations.

  • Case Study : A study around the Beijing Olympics revealed fluctuations in this compound levels, correlating with traffic patterns and industrial activities, highlighting its role as an air quality indicator .

Toxicological Aspects

Understanding the toxicological profile of this compound is essential for its safe application across industries.

  • Safety Studies : Various studies have established exposure limits for this compound due to its potential irritant effects on the respiratory system . The NOAEL (No Observed Adverse Effect Level) for inhalation was determined to be 150 mg/kg bw/day in animal studies .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
Food IndustryFlavor enhancerImproves sensory attributes; widely accepted in products
PharmaceuticalIntermediate for drug synthesisPotential candidates for new drug development
Polymer IndustryPlasticizers and resinsEnhances flexibility and durability without thermal compromise
Environmental MonitoringIndicator of air qualityFluctuations correlate with pollution sources

Mechanism of Action

Pentanal exerts its effects by targeting specific molecular pathways. One of its known targets is the cAMP-dependent protein kinase catalytic subunit alpha . This interaction can influence various cellular processes, including signal transduction and metabolic regulation.

Comparison with Similar Compounds

Physical Properties

Dipole Moments and Polarity

Valeraldehyde exhibits a dipole moment of 2.57 D in benzene, slightly higher than shorter-chain aldehydes like acetaldehyde (2.49 D) and propionaldehyde (2.54 D). This trend reflects increasing polarity with chain length, influencing solubility and boiling points (Table 1) .

Table 1: Dipole Moments of Selected Aldehydes

Compound Dipole Moment (Debye)
Acetaldehyde 2.49
Propionaldehyde 2.54
This compound 2.57
Isothis compound 2.60

Volatility and Detection Limits

This compound has a method detection limit (MDL) of 0.037 ppb in gas chromatography, higher than butyraldehyde (0.011 ppb) but lower than isothis compound (0.015 ppb). This impacts its quantification in environmental and food samples .

Chemical Reactivity

Aldol Condensation

This compound undergoes both self-condensation and cross-condensation with cyclopentanone. Basic catalysts like FeO–MgO–DP enhance selectivity for the cross-condensation product (2-pentylidene-cyclopentanone), achieving yields up to 42% . In contrast, thermal reactions favor self-condensation, producing oligomers undetectable by GC .

Table 2: Catalytic Performance in Aldol Condensation

Catalyst Yield of Cross-Product (%) Selectivity (%)
FeO–MgO–DP 42 ± 3 91
CaO 38 85
Thermal (no catalyst) <5 <10

Hydroformylation

This compound is produced via hydroformylation of 1-butene. Rhodium-based catalysts in metal-organic frameworks (MOFs) optimize linear product (n-valeraldehyde) formation, critical for downstream plasticizer synthesis .

Separation and Purification

Nonporous adaptive crystals (e.g., macrocycle H1) separate this compound from mixtures with 2-methylbutanal and pentanol via host-guest interactions. X-ray crystallography confirms selective encapsulation, achieving >90% purity in recyclable processes .

Structural Isomerism

Isothis compound (2-methylbutyraldehyde, C₅H₁₀O), a branched isomer of this compound, has distinct volatility (MDL 0.015 ppb vs. 0.037 ppb) and dipole moment (2.60 D vs. 2.57 D). These differences affect reactivity in condensation reactions and aroma profiles in food .

Biological Activity

Valeraldehyde, also known as n-pentanal, is a five-carbon straight-chain aldehyde with the chemical formula C₅H₁₀O. It is commonly used in various industrial applications, including as a flavoring agent and in the synthesis of other chemicals. This article delves into the biological activity of this compound, focusing on its genotoxicity, cytotoxicity, and potential health effects based on diverse research findings.

Genotoxicity Studies

This compound has been subjected to various genotoxicity assessments to understand its potential to cause DNA damage. Key findings include:

  • DNA Damage : In an alkaline elution study, this compound (0.5 - 4.5 mM) induced a dose-dependent increase in DNA single-strand breaks in Chinese hamster ovary (CHO) cells, indicating its potential genotoxic effects .
  • Mutation Frequency : Concentrations ranging from 3 to 30 mM resulted in increased mutation frequencies at both HGPRT and Na/K loci in V-79 lung cells. However, it was not mutagenic in several strains of Salmonella typhimurium (TA98, TA100) .
  • Sister Chromatid Exchange : this compound did not affect the rate of sister chromatid exchanges in human lymphocytes at tested concentrations .

Cytotoxicity and Irritation

Cytotoxic effects of this compound have been noted in various studies:

  • Skin Irritation : When applied undiluted to the skin of guinea pigs for 24 hours, this compound was found to be a strong primary irritant. Some evidence suggested absorption through intact skin, as animals showed no weight gain during a 14-day observation period .
  • Respiratory Effects : The respiratory rate decreased significantly at concentrations of 1121 and 1190 ppm in Swiss-Webster and B6C3F1 mice, respectively .

Case Studies and Health Implications

This compound's biological activity has implications for human health, particularly concerning exposure through environmental sources such as tobacco smoke and industrial emissions:

  • Tobacco Smoke : Aldehydes like this compound are present in tobacco smoke and can induce gene expression changes related to apoptosis and DNA damage in human lung alveolar epithelial cells . This suggests a potential link between this compound exposure and respiratory diseases.
  • Indoor Air Quality : Studies assessing indoor aldehyde levels have indicated that exposure to this compound may contribute to respiratory issues among vulnerable populations, such as newborns .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Findings
Genotoxicity Induces DNA single-strand breaks; increases mutation frequency in V-79 cells; negative in Ames test.
Cytotoxicity Strong skin irritant; respiratory rate decrease in mice at high concentrations.
Health Implications Potential link to respiratory diseases through tobacco smoke exposure; concerns for indoor air quality.

Chemical Reactions Analysis

Oxidation Reactions

Valeraldehyde undergoes oxidation to form valeric acid, a carboxylic acid. This reaction typically occurs in the presence of oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄):
CH3(CH2)3CHOOxidizing AgentCH3(CH2)3COOH\text{CH}_3(\text{CH}_2)_3\text{CHO}\xrightarrow{\text{Oxidizing Agent}}\text{CH}_3(\text{CH}_2)_3\text{COOH}

Key Data:

  • Product : Valeric acid (pentanoic acid) .

  • Mechanism : The aldehyde group (-CHO) is oxidized to a carboxyl group (-COOH) via intermediate geminal diol formation .

  • Applications : Used in flavoring agents and pharmaceuticals .

Reduction Reactions

This compound can be reduced to 1-pentanol using hydrogenation catalysts (e.g., Raney nickel or palladium):
CH3(CH2)3CHO+H2CatalystCH3(CH2)3CH2OH\text{CH}_3(\text{CH}_2)_3\text{CHO}+\text{H}_2\xrightarrow{\text{Catalyst}}\text{CH}_3(\text{CH}_2)_3\text{CH}_2\text{OH}

Key Data:

  • Catalysts : Rhodium complexes or transition metals under low-pressure conditions .

  • Yield : High conversions (>90%) under optimized hydrogenation conditions.

Aldol Condensation

This compound participates in self- and cross-aldol condensations, forming larger carbonyl compounds.

Self-Condensation

In basic or acidic conditions, this compound dimerizes to form 2-propyl-2-heptenal:
2CH3(CH2)3CHOBase AcidCH3(CH2)3CH(C(CH2)3CH3)CHO2\,\text{CH}_3(\text{CH}_2)_3\text{CHO}\xrightarrow{\text{Base Acid}}\text{CH}_3(\text{CH}_2)_3\text{CH}(\text{C}(\text{CH}_2)_3\text{CH}_3)\text{CHO}

Key Data:

  • Catalysts : MgO, FeO–CaO, or hydrotalcites enhance selectivity .

  • Conditions : Temperatures between 80–130°C, solvent-free or in m-xylene .

  • Applications : Intermediate for fragrances and plasticizers .

Cross-Condensation with Cyclopentanone

This compound reacts with cyclopentanone to synthesize 2-pentylidenecyclopentanone, a fragrance compound:
Cyclopentanone+This compoundFeO MgO2 Pentylidenecyclopentanone\text{Cyclopentanone}+\text{this compound}\xrightarrow{\text{FeO MgO}}\text{2 Pentylidenecyclopentanone}

Key Data:

  • Catalysts : FeO–MgO (prepared by deposition-precipitation) achieves 66% yield .

  • Mechanism : Base-catalyzed enolate formation followed by dehydration .

Polymerization and Autoxidation

This compound polymerizes exothermically under acidic conditions, forming oligomers. It also undergoes autoxidation in air to form peroxides and carboxylic acids:
CH3(CH2)3CHO+O2Peroxo acidsValeric acid\text{CH}_3(\text{CH}_2)_3\text{CHO}+\text{O}_2\rightarrow \text{Peroxo acids}\rightarrow \text{Valeric acid}

Key Data:

  • Reactivity : Light and transition metal salts accelerate autoxidation .

  • Safety : Polymerization is hazardous due to exothermicity; stabilizers (antioxidants) are added during storage .

Reaction with Nucleophiles

This compound reacts with Grignard reagents, amines, and alcohols to form secondary alcohols, imines, and acetals, respectively:

  • With Grignard Reagents :
    CH3(CH2)3CHO+RMgXCH3(CH2)3CH(OH)R\text{CH}_3(\text{CH}_2)_3\text{CHO}+\text{RMgX}\rightarrow \text{CH}_3(\text{CH}_2)_3\text{CH}(\text{OH})\text{R}

  • With Amines : Forms Schiff bases .

Reaction Data Table

Reaction Type Conditions Catalyst Product Yield/Selectivity Reference
OxidationKMnO₄, acidic conditions-Valeric acid>80%
HydrogenationH₂, 50–100°CRhodium/Ni1-Pentanol>90%
Self-Condensation80–130°C, solvent-freeMgO/FeO–CaO2-Propyl-2-heptenal66–90%
Cross-Condensation130°C, m-xyleneFeO–MgO2-Pentylidenecyclopentanone66%
AutoxidationAmbient air, lightTransition metal saltsPeroxides/Valeric acidVariable

Q & A

Q. Basic: What analytical methods are most reliable for quantifying valeraldehyde in complex matrices, and what are their limitations?

Answer:
this compound is commonly quantified using HPLC with LpDNPH derivatization (EPA Method TO-11/IP-6A and ASTM® D5197) or GC-IMS (Gas Chromatography-Ion Mobility Spectrometry). HPLC with DNPH offers high specificity for aldehydes but may show variable recovery rates (e.g., 80–90% for this compound and isothis compound due to incomplete derivatization) . GC-IMS provides rapid detection with sensitivity down to femtomolar levels but requires calibration against matrix-specific standards to avoid interference from co-eluting compounds . For environmental samples, static headspace GC-MS is recommended to minimize matrix effects .

Q. Advanced: How can researchers resolve contradictions in this compound’s toxicity data, particularly when extrapolating from non-specific thresholds like TLVs?

Answer:
The ACGIH TLV for this compound (50 ppm) is based on analogy to acetaldehyde’s irritancy, not this compound-specific data . To address this, researchers should:

  • Conduct in vitro assays (e.g., cytotoxicity in human epithelial cells) to establish mechanism-based thresholds.
  • Use physiologically based pharmacokinetic (PBPK) modeling to refine exposure limits, incorporating this compound’s partition coefficients (e.g., logP = 1.3) and metabolic pathways (e.g., oxidation to valeric acid) .
  • Compare results with structurally similar aldehydes (e.g., hexanal) to identify trends in toxicity .

Q. Advanced: What experimental designs are optimal for studying this compound’s potential carcinogenicity or reproductive toxicity given limited existing data?

Answer:

  • Chronic exposure studies : Use rodent models with controlled inhalation chambers (e.g., 10–100 ppm this compound vapor) over 18–24 months, monitoring biomarkers like DNA-adduct formation in nasal epithelium .
  • Epigenetic assays : Evaluate histone modification or DNA methylation changes in exposed cell lines (e.g., HepG2) to assess non-genotoxic carcinogenic potential .
  • Multi-omics integration : Combine transcriptomic and metabolomic data to identify pathways altered by this compound, such as oxidative stress response or lipid peroxidation .

Q. Basic: How should researchers report contradictory data on this compound’s stability and reactivity in environmental matrices?

Answer:

  • Specify experimental conditions (pH, temperature, UV exposure) in detail, as this compound degrades faster in acidic or UV-rich environments .
  • Use mass balance studies to track this compound’s transformation products (e.g., valeric acid) and quantify recovery rates in stability tests .
  • Report inconsistencies with standardized methods (e.g., ASTM D5197) and propose modifications, such as adjusting derivatization time or sampler capacity .

Q. Advanced: What strategies improve the selectivity of this compound detection in mixtures with structurally similar aldehydes?

Answer:

  • Chromatographic optimization : Use SUPELCOSIL™ LC-18 columns with gradient elution (acetonitrile/water) to separate this compound from isothis compound and tolualdehyde .
  • Sensor-based approaches : Develop olfactory-nanovesicle biosensors functionalized with this compound-binding receptors to enhance selectivity in real-time monitoring .
  • Chemometric analysis : Apply PCA (Principal Component Analysis) to GC-IMS datasets to distinguish this compound peaks from co-eluting aldehydes .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to maintain airborne concentrations below the TLV (50 ppm) .
  • PPE : Wear nitrile gloves and goggles to prevent dermal/ocular irritation (LD₅₀ for skin exposure in rabbits: 5 mL/kg) .
  • Spill management : Neutralize spills with sodium bisulfite to convert this compound to a less volatile sulfonate derivative .

Q. Advanced: How can researchers integrate computational and experimental approaches to predict this compound’s environmental fate?

Answer:

  • QSAR modeling : Predict biodegradation rates using this compound’s octanol-water partition coefficient (logKow = 1.47) and aerobic degradation pathways .
  • Microcosm studies : Simulate aquatic ecosystems to measure this compound’s half-life under varying oxygen levels (e.g., t₁/₂ = 2–7 days in aerobic vs. anaerobic sediments) .
  • Ecotoxicology assays : Use Daphnia magna to assess chronic toxicity (EC₅₀) and bioaccumulation potential .

Q. Basic: What steps ensure reproducibility in this compound synthesis and purification for experimental studies?

Answer:

  • Synthesis : Catalyze pentanol oxidation with pyridinium chlorochromate (PCC) under inert atmosphere to minimize side reactions .
  • Purification : Distill at 103°C (boiling point) and verify purity via FT-IR (C=O stretch at 1720 cm⁻¹) and GC-FID (>98% purity) .
  • Storage : Keep under nitrogen at 4°C to prevent autoxidation to valeric acid .

Preparation Methods

Hydroformylation of Butene

Hydroformylation, the addition of synthesis gas (CO/H₂) to olefins, dominates industrial valeraldehyde production due to its scalability and regioselectivity. Two primary catalytic systems have been developed: rhodium-based catalysts and cobalt-based catalysts , each with distinct advantages and limitations.

Single-Stage Rhodium-Catalyzed Hydroformylation

The continuous process described in CN100526279C utilizes a rhodium-triphenylphosphine (Rh-PPh₃) complex dissolved in this compound solvent. Key parameters include:

  • Temperature : 70–130°C

  • Pressure : 1.0–3.0 MPa

  • Catalyst Composition : Rh-PPh₃ with a molar ratio of P:Rh = 50–200:1

  • Butene Conversion : >95%

  • n/i Selectivity : 8:1 (n-valeraldehyde vs. isothis compound)

This method employs a thin-film evaporator under syngas protection to separate crude this compound from the catalyst solution, minimizing thermal degradation and aldehyde condensation. The catalyst recovery rate exceeds 99%, enabling long-term reuse without significant activity loss .

Table 1: Performance Metrics of Rhodium-Catalyzed Hydroformylation

ParameterValue
Reaction Temperature70–130°C
Pressure1.0–3.0 MPa
Butene Conversion>95%
n/i Selectivity8:1
Catalyst Stability>1,000 hours

Two-Stage Rhodium-Cobalt Hybrid Process

Prior art (U.S. Patents 5,463,147 and 5,410,072) describes a two-stage approach combining water-soluble rhodium and cobalt catalysts :

  • First Stage :

    • Catalyst: Water-soluble rhodium complex

    • Conditions: 70–150°C, 0.4–5.0 MPa

    • Output: Partial conversion to this compound

  • Second Stage :

    • Catalyst: Cobalt carbonyl (Co₂(CO)₈)

    • Conditions: 130–180°C, 8–30 MPa

    • n/i Selectivity: 4:1

While this method achieves high conversions, the extreme pressures (>8 MPa) and catalyst separation challenges increase operational costs compared to single-stage rhodium systems .

Catalytic Oxidation of Pentanol

Although less common industrially, pentanol oxidation remains a viable laboratory-scale route. Chromium-based oxidants are typically employed:

  • Oxidizing Agent : CrO₃ in H₂SO₄ (Jones reagent)

  • Temperature : 0–25°C

  • Yield : 60–75%

  • Byproducts : Valeric acid (over-oxidation)

This method is limited by stoichiometric reagent use and hazardous waste generation, making it unsuitable for large-scale applications .

Process Innovations and Separation Techniques

Thin-Film Evaporation for Catalyst Recycling

The CN100526279C patent highlights a separation zone comprising gas-liquid separators and thin-film evaporators :

  • Gas-Liquid Separation : Removes unreacted C₄ hydrocarbons at reduced pressure.

  • Thin-Film Evaporation : Operates at 80–120°C under syngas, recovering >98% catalyst.

This design reduces aldehyde polymerization to <1% of total output, compared to 5–10% in flash evaporators .

Catalyst Activation Strategies

Rhodium deactivation via phosphine oxidation or carbonyl loss is mitigated by:

  • In Situ Regeneration : Injection of PPh₃ and CO/H₂ into the catalyst loop.

  • Acceptor Additives : Tertiary amines (e.g., triethylamine) scavenge acidic byproducts.

These measures extend catalyst lifespan to >1,000 hours without significant rhodium leaching .

Comparative Analysis of Industrial Methods

Table 2: Hydroformylation Method Comparison

MetricSingle-Stage RhodiumTwo-Stage Rhodium-Cobalt
Pressure (MPa)1.0–3.08–30
n/i Selectivity8:14:1
Energy ConsumptionLowHigh
Capital CostModerateHigh
Byproduct Formation<1%3–5%

Properties

IUPAC Name

pentanal
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InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h5H,2-4H2,1H3
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InChI Key

HGBOYTHUEUWSSQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCC=O
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Molecular Formula

C5H10O, Array
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DSSTOX Substance ID

DTXSID7021653
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Molecular Weight

86.13 g/mol
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Physical Description

Valeraldehyde appears as a colorless liquid. Slightly soluble in water and less dense than water. Flash point 54 °F. Vapors heavier than air. Used to make artificial flavorings and rubber., Liquid, Colorless liquid with a strong, acrid, pungent odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid, Colorless liquid with a strong, acrid, pungent odor.
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Boiling Point

216 to 217 °F at 760 mmHg (NTP, 1992), 103 °C, 102.00 to 103.00 °C. @ 760.00 mm Hg, 217 °F
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Flash Point

53.6 °F (NTP, 1992), 12 °C, 53.6 °F (Closed cup), 54 °F (12 °C) open cup, 12 °C o.c., 53.6 °F, 54 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, SOL IN PROPYLENE GLYCOL; OILS, 1.35% in water, In water, 1.17X10+4 mg/L at 20 °C, 11.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.4 (moderate), 1 ml in 1 ml 95% alcohol (in ethanol), Slight
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Density

0.811 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8095 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.805-0.809, 0.811, 0.81
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3, 3
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Vapor Pressure

50 mmHg at 77 °F (NTP, 1992), 26.0 [mmHg], 26 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 3.4, 26 mmHg
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Color/Form

Liquid, Colorless liquid

CAS No.

110-62-3
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Melting Point

-132.7 °F (NTP, 1992), -91.5 °C, -92 °C, -91 °C, -132.7 °F, -133 °F
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Synthesis routes and methods

Procedure details

This example describes the process according to the invention for the aldol condensation of n-pentanal (n-valeraldehyde) to 2-propylheptenal (1+1 product), and the co-aldolization of n-pentanal with 2-methylbutanal to give the cross-product (1+2 product), 2-propyl-4-methylhexenal. The reactor used was, as in Example 3, a DN15 tube (internal diameter 17.3 mm) of length 4 m with a total volume of 9.11. About 50% of the total volume of the tubular reactor was filled with static mixers. In contrast to Example 3, the C5-aldehyde mixture reactant was not fed in upstream of the reactor, but instead into the NaOH circulation system upstream of the circulation pump according to FIG. 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-propylheptenal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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